molecular formula C11H20O2 B083538 4,8-Undecanedione CAS No. 13505-35-6

4,8-Undecanedione

Cat. No. B083538
CAS RN: 13505-35-6
M. Wt: 184.27 g/mol
InChI Key: NEALDIYIOQQMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,8-Undecanedione, also known as undecane-4,8-dione, is a cyclic diketone that has been widely used in scientific research due to its unique chemical properties. It is a yellow crystalline substance that is soluble in organic solvents such as ethanol and acetone.

Mechanism Of Action

The mechanism of action of 4,8-Undecanedione is not well understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. It has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and tyrosinase.

Biochemical And Physiological Effects

4,8-Undecanedione has been shown to have various biochemical and physiological effects. It has been shown to exhibit antimicrobial activity against various bacteria and fungi. It has also been shown to have antioxidant activity and to inhibit the growth of cancer cells. In addition, it has been shown to have anti-inflammatory activity and to reduce the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4,8-Undecanedione in lab experiments is its unique chemical properties. It is a cyclic diketone that can react with various nucleophiles, making it a versatile building block for the synthesis of various organic compounds. However, one of the limitations of using 4,8-Undecanedione is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on 4,8-Undecanedione. One area of research is the synthesis of new compounds using 4,8-Undecanedione as a building block. Another area of research is the investigation of its mechanism of action and its potential as a therapeutic agent. Additionally, research could be conducted to explore the potential use of 4,8-Undecanedione as an antimicrobial agent in various applications.

Synthesis Methods

The synthesis of 4,8-Undecanedione can be achieved through several methods. One of the most common methods is the oxidation of 1,10-decanediol using a strong oxidizing agent such as potassium permanganate or sodium dichromate. Another method is the oxidation of 1,10-decanediol using a catalytic amount of a transition metal such as palladium or platinum. The reaction typically takes place in an organic solvent such as toluene or chloroform under reflux conditions.

Scientific Research Applications

4,8-Undecanedione has been widely used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the synthesis of heterocyclic compounds, chiral ligands, and natural products. It has also been used as a starting material for the synthesis of pharmaceuticals and agrochemicals.

properties

CAS RN

13505-35-6

Product Name

4,8-Undecanedione

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

undecane-4,8-dione

InChI

InChI=1S/C11H20O2/c1-3-6-10(12)8-5-9-11(13)7-4-2/h3-9H2,1-2H3

InChI Key

NEALDIYIOQQMDH-UHFFFAOYSA-N

SMILES

CCCC(=O)CCCC(=O)CCC

Canonical SMILES

CCCC(=O)CCCC(=O)CCC

synonyms

Undeca-4,8-dione

Origin of Product

United States

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